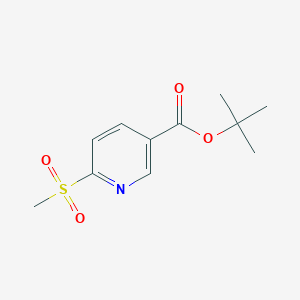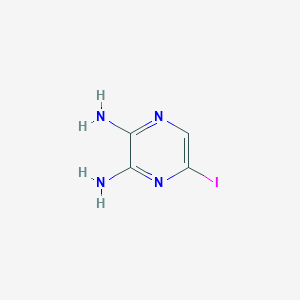
5-Iodopyrazine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodopyrazine-2,3-diamine is a heterocyclic organic compound with the molecular formula C4H5IN4 It is characterized by the presence of an iodine atom at the 5th position and two amino groups at the 2nd and 3rd positions on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazine-2,3-diamine typically involves the iodination of pyrazine-2,3-diamine. One common method includes the reaction of pyrazine-2,3-diamine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the selective iodination at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrazine-2,3-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the iodine atom or modifications on the amino groups.
Scientific Research Applications
5-Iodopyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodopyrazine-2,3-diamine involves its interaction with various molecular targets and pathways. The iodine atom and amino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest its potential in modulating specific biochemical processes.
Comparison with Similar Compounds
Pyrazine-2,3-diamine: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromopyrazine-2,3-diamine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
5-Chloropyrazine-2,3-diamine: Contains a chlorine atom, which also affects its chemical behavior differently compared to the iodine derivative.
Uniqueness: 5-Iodopyrazine-2,3-diamine is unique due to the presence of the iodine atom, which significantly influences its reactivity and potential applications. The iodine atom provides a site for selective substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C4H5IN4 |
|---|---|
Molecular Weight |
236.01 g/mol |
IUPAC Name |
5-iodopyrazine-2,3-diamine |
InChI |
InChI=1S/C4H5IN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) |
InChI Key |
DYVBHMNWLGIWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)N)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B13659679.png)
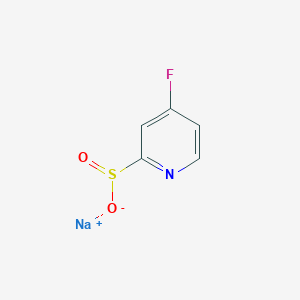
![Methyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13659687.png)
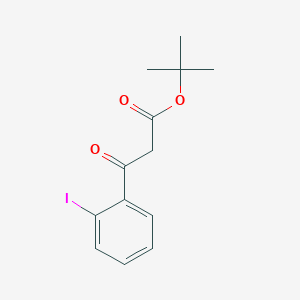
![Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate](/img/structure/B13659701.png)

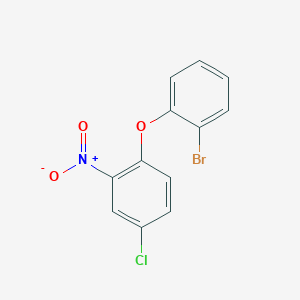
![(1aR,2E,4aR,6S,7S,7aR,8S,9Z,11aS)-4a,7,8-Trihydroxy-9-(hydroxymethyl)-1,1,3,6-tetramethyl-1,1a,4a,5,6,7,7a,8,11,11a-decahydro-4H-cyclopenta[a]cyclopropa[f][11]annulen-4-one](/img/structure/B13659715.png)
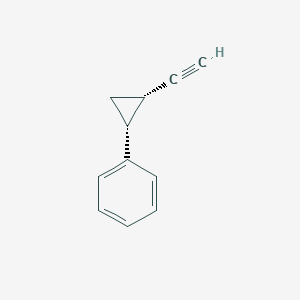
![2-((3-Acetylphenyl)amino)-2-oxo-1-phenylethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13659727.png)
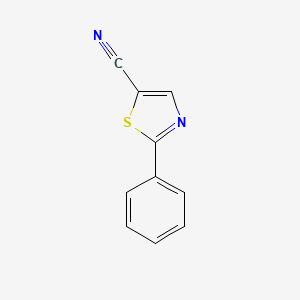
![6-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659735.png)

